molecular formula C8H7ClN2OS B13090674 (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol

(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13090674
M. Wt: 214.67 g/mol
InChI Key: ORZHQXMVMOJWOO-UHFFFAOYSA-N
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Description

(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyrazole ring linked to a chlorinated thiophene moiety via a hydroxymethyl bridge. This structure combines the electron-withdrawing effects of chlorine and sulfur-containing heterocycles, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

(3-chlorothiophen-2-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H7ClN2OS/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11)

InChI Key

ORZHQXMVMOJWOO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-chlorothiophene with a pyrazole derivative under specific conditions. One common method includes the use of hydrazine and carbonyl compounds to form the pyrazole ring, followed by chlorination and subsequent reaction with thiophene .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

  • The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique chemical properties enable the exploration of new synthetic pathways, allowing chemists to develop novel materials and compounds with varied functionalities.

Synthetic Routes

  • Common synthetic methods include the reaction of 3-chlorothiophene with pyrazole derivatives under controlled conditions. Techniques such as hydrazine treatment and carbonyl compound reactions are often employed to form the pyrazole ring, followed by chlorination and subsequent reactions with thiophene.

Biological Research

Pharmacophore in Drug Design

  • In biological studies, (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Mechanism of Action

  • The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation and potentially serving as an anti-inflammatory agent.

Medicinal Applications

Therapeutic Potential

  • Research indicates that (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol exhibits potential medicinal properties, including:
    • Anti-inflammatory : Studies suggest its efficacy in reducing inflammation through enzyme inhibition.
    • Antimicrobial : Preliminary investigations have shown activity against various microbial strains.
    • Anticancer : Ongoing research aims to evaluate its effectiveness in cancer treatment modalities .

Industrial Applications

Material Development

  • In industrial contexts, the compound is utilized in the development of advanced materials such as polymers and coatings. Its distinctive chemical properties contribute to enhanced material performance, making it suitable for various applications in coatings and composite materials .

Case Studies and Research Findings

StudyFocusFindings
Ohtsuka et al. (2021)Synthesis of PyrazolesDemonstrated the use of iodine as an effective halogenating agent for high-yield synthesis of pyrazole derivatives .
Bandgar et al. (2009)Anti-inflammatory ActivityEvaluated novel compounds derived from pyrazole structures showing significant anti-inflammatory effects compared to standard drugs .
Aly et al. (2017)Antioxidant ActivityInvestigated antioxidant properties of pyrazoloquinolinones, highlighting their potential therapeutic roles .

Mechanism of Action

The mechanism of action of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with the following analogs:

Structural Analogues
Compound Name Core Structure Differences Key Synthetic Steps
(4-Chlorophenyl)(1H-pyrazol-4-yl)methanol Chlorophenyl instead of chlorothiophene Nucleophilic substitution of chlorophenyl ketones with pyrazole hydrazines
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol Additional phenyl group on pyrazole ring Multi-step cyclization using acetohydrazonoyl bromides and substituted ketones
2-(5-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)-4-methylphenol Bromothiophene and phenolic substituents Hydrazine-mediated cyclization under reflux with KOH

Key Observations :

  • Solubility : The hydroxymethyl group in all three compounds increases hydrophilicity, but the chlorothiophene in the target compound may reduce aqueous solubility compared to chlorophenyl analogs due to increased lipophilicity .

Comparison with Other Methods :

  • Thiadiazole derivatives () require hydrazonoyl chlorides and sulfur-containing reagents, which are less relevant to the target compound’s synthesis .
  • 1,3,4-Oxadiazoles () employ trifluoroacetate intermediates, highlighting divergent pathways for nitrogen-rich heterocycles .

Biological Activity

The compound (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol can be represented as follows:

C9H8ClN3S\text{C}_9\text{H}_8\text{ClN}_3\text{S}

This compound features a chlorothiophene moiety linked to a pyrazole ring, which is known to influence its biological interactions.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects

Compounds within the pyrazole family have been reported to possess anti-inflammatory properties. For instance, derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses . The anti-inflammatory activity was evaluated in vitro using standard assays that measure cytokine levels in treated cells.

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been increasingly documented. A series of studies highlight their ability to induce apoptosis in cancer cell lines by modulating key signaling pathways . The specific compound (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol may exhibit similar properties, warranting further investigation.

The biological activity of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is likely mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation or microbial metabolism.
  • Receptor Modulation : It could act on receptors associated with pain and inflammation, potentially providing analgesic effects.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives analogous to (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol:

StudyFocusFindings
AntimicrobialSignificant inhibition against bacterial strains at low concentrations.
Anti-inflammatoryReduced levels of TNF-α and IL-6 in vitro.
AnticancerInduction of apoptosis in cancer cell lines through pathway modulation.

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